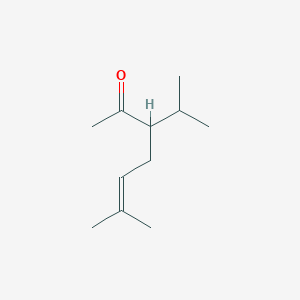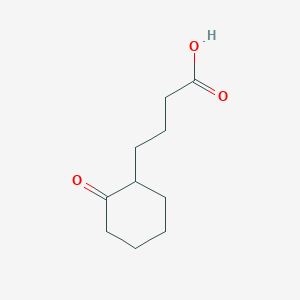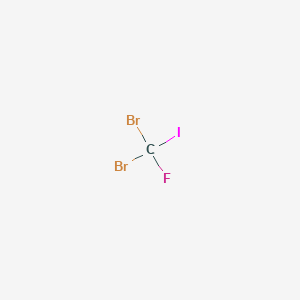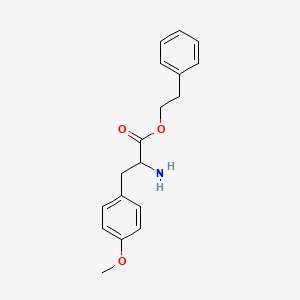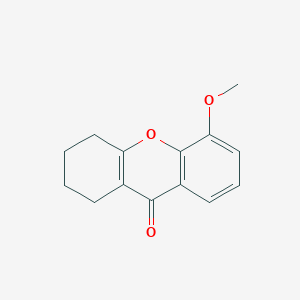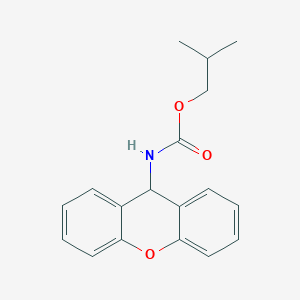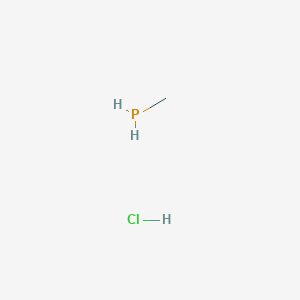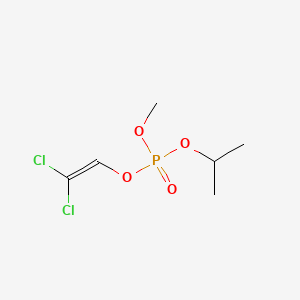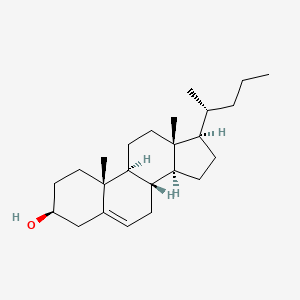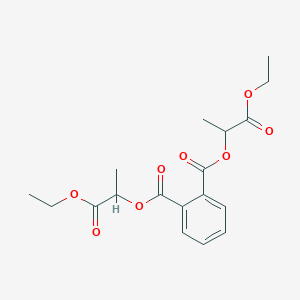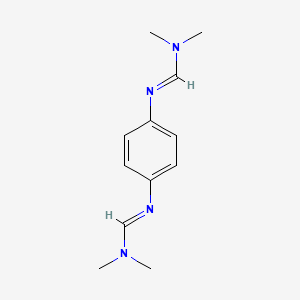
N',N'''-1,4-Phenylenebis(N,N-dimethylmethanimidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is a chemical compound known for its unique structure and properties It contains a phenylenebis core with two N,N-dimethylmethanimidamide groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) typically involves the reaction of 1,4-phenylenediamine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
- N,N’-1,4-Phenylenebis(benzenemethanimine)
- N,N’-1,4-Phenylenebis(methylene)bis(N,N-diethylethanaminium) dibromide
Uniqueness
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is unique due to its specific structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1212-62-0 |
|---|---|
Molekularformel |
C12H18N4 |
Molekulargewicht |
218.30 g/mol |
IUPAC-Name |
N'-[4-(dimethylaminomethylideneamino)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C12H18N4/c1-15(2)9-13-11-5-7-12(8-6-11)14-10-16(3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
SHQVAIFTLCRBSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=CC=C(C=C1)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


